molecular formula C13H10Cl2N2O2 B2495755 N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide CAS No. 477872-01-8

N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No. B2495755
CAS RN: 477872-01-8
M. Wt: 297.14
InChI Key: GWGAGRASMJECQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide" is a chemical entity that may be of interest in various fields of chemistry and pharmacology due to its structural features, including dichlorophenyl and methylpyrrol groups. Such structures suggest potential biological activity and utility in material science.

Synthesis Analysis

Synthetic pathways for related compounds often involve complex reactions, including chloroacetylation of aryl amines and subsequent reactions with nucleophiles. For instance, the synthesis of various N-aryl 2-chloroacetamides, a process that might be relevant to our compound, includes chloroacetylation followed by nucleophilic substitution, potentially leading to heterocyclic systems (Abdel‐Latif, E., Fahad, Mustafa M., & Ismail, M., 2020).

Molecular Structure Analysis

Molecular structure and conformation analysis of similar compounds have been performed using spectroscopic methods and computational modeling. For example, studies on dichloroacetamide derivatives have utilized FTIR, FT-Raman spectra, and DFT calculations to understand structural and vibrational characteristics (Arjunan, V., Ravindran, P., Subhalakshmi, K., & Mohan, S., 2009).

Chemical Reactions and Properties

N-aryl 2-chloroacetamides exhibit reactivity towards nucleophiles, leading to the formation of diverse heterocyclic systems. This behavior is indicative of the potential chemical versatility of the target compound in synthesizing novel heterocycles (Abdel‐Latif, E., Fahad, Mustafa M., & Ismail, M., 2020).

Physical Properties Analysis

Physical properties, including solubility and stability, can be inferred from related studies. For example, the analysis of similar compounds' physical properties has been conducted to understand their behavior in biological systems or as materials (Saeedian Moghadam, Ebrahim, & Amini, M., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

  • Conformational and Structural Analysis : Compounds similar to N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide have been synthesized and analyzed for their conformational behaviors using computer modeling and spectroscopic methods. This includes studies of their internal rotations and conformational stability in different solvents (Kataev et al., 2021).

Biological and Pharmacological Applications

  • Anticonvulsant Activity Studies : Research has been conducted on derivatives of similar compounds for their anticonvulsant activities. These studies involve the synthesis of these compounds, structural verification, and evaluation of their efficacy in seizure models in mice (El Kayal et al., 2022).

  • Cytotoxic Activity Against Cancer Cell Lines : Related compounds have been synthesized and tested for their cytotoxic activity against various cancer cell lines. This includes studying their potential as anti-mitotic agents and evaluating their toxicity profiles (Moghadam & Amini, 2018).

  • Antimicrobial and Anticancer Agent Synthesis : There's research on the synthesis of compounds that incorporate similar structures, focusing on their potential as antimicrobial and anticancer agents. This includes molecular docking studies to predict their effectiveness (Katariya et al., 2021).

Molecular Interaction Studies

  • Molecular Docking and Interaction Analysis : Studies have been conducted on the molecular interaction of analogous compounds with specific receptors, such as the CB1 cannabinoid receptor. This includes conformational analysis and 3D-quantitative structure-activity relationship models (Shim et al., 2002).

Chemical and Spectroscopic Analysis

  • Spectroscopic and Quantum Mechanical Studies : Related compounds have been the subject of spectroscopic and quantum mechanical studies, focusing on their electronic properties and potential applications in areas like photovoltaic efficiency modeling (Mary et al., 2020).

  • NMR Spectral Studies : N-(j, k-Dichlorophenyl)-acetamides and substituted acetamides, closely related to the target compound, have been synthesized and analyzed through 1H and 13C NMR spectroscopy, providing insights into their structural and chemical properties (Gowda & Gowda, 2007).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-7-3-6-10(17)12(18)13(19)16-9-5-2-4-8(14)11(9)15/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGAGRASMJECQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.